Strategic Utilization of 6-Chloro-4-isopropoxypyridazin-3-amine in Targeted Therapeutics: A Technical Guide for Scaffold Functionalization
Strategic Utilization of 6-Chloro-4-isopropoxypyridazin-3-amine in Targeted Therapeutics: A Technical Guide for Scaffold Functionalization
Executive Summary
In modern medicinal chemistry, the design of highly selective small-molecule inhibitors relies heavily on the use of privileged scaffolds that offer both predictable target engagement and versatile synthetic handles. 6-Chloro-4-isopropoxypyridazin-3-amine (CAS: 1395034-49-7) has emerged as a highly valuable building block in this paradigm. Characterized by a π -deficient 1,2-diazine core, this molecule integrates a kinase-directed hinge-binding motif (the 3-amine), a steric/lipophilic modulator (the 4-isopropoxy group), and a reactive electrophilic center (the 6-chloro group) into a single, compact framework.
This technical whitepaper provides an in-depth analysis of the structural logic, physicochemical properties, and synthetic methodologies associated with this compound, serving as a comprehensive guide for drug development professionals and synthetic chemists.
Physicochemical Profiling & Structural Logic
The utility of 6-Chloro-4-isopropoxypyridazin-3-amine stems from its precise balance of polar and lipophilic features, making it an ideal starting point for Fragment-Based Drug Discovery (FBDD) and subsequent lead optimization.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the scaffold, highlighting its alignment with Lipinski’s Rule of Five and its suitability for diverse administration routes[1].
| Property | Value | Pharmacological Implication |
| CAS Number | 1395034-49-7 | Unique identifier for procurement and database tracking. |
| Molecular Formula | C7H10ClN3O | Highly functionalized, low-molecular-weight framework. |
| Molecular Weight | 187.63 g/mol | Leaves >300 Da of "molecular weight budget" for late-stage elaboration. |
| Topological Polar Surface Area | ~61.0 Ų | Optimal for cellular membrane permeability; suitable for CNS or systemic targets. |
| Hydrogen Bond Donors (HBD) | 1 (from -NH₂) | Critical for interacting with the backbone carbonyls of kinase hinge regions. |
| Hydrogen Bond Acceptors (HBA) | 4 (N, N, N, O) | Provides multiple vectors for target protein interaction and solubility enhancement. |
Mechanistic Rationale in Medicinal Chemistry
Pyridazine scaffolds are considered privileged structures due to their chemical stability and ability to act as bioisosteres for other heterocycles[2]. The specific substitution pattern of 6-Chloro-4-isopropoxypyridazin-3-amine dictates its behavior in biological systems:
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The 3-Amine (Hinge Binder): In the context of ATP-competitive kinase inhibitors, the 3-amino-pyridazine motif is a well-documented hinge-binding pharmacophore. The primary amine acts as a hydrogen bond donor, while the adjacent N2 nitrogen of the pyridazine ring acts as an acceptor. This dual interaction perfectly mimics the binding of the adenine ring of ATP, a strategy successfully employed in the development of inhibitors for PIM kinases[3] and Haspin[4].
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The 4-Isopropoxy Group (Steric & Electronic Modulator): This ether linkage serves a dual purpose. Electronically, it donates electron density into the π -deficient ring via resonance, stabilizing the core. Sterically, the branched isopropyl group occupies adjacent hydrophobic pockets (such as the gatekeeper pocket in kinases), increasing target selectivity and shielding the C5 position from unwanted metabolic oxidation or off-target nucleophilic attacks.
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The 6-Chloro Group (Synthetic Handle): Positioned ortho to the N1 nitrogen, the C-Cl bond is highly activated toward oxidative addition by transition metals. This allows for rapid, late-stage functionalization to extend the molecule into the DFG-out pocket or allosteric sites.
Pharmacophore mapping of 6-Chloro-4-isopropoxypyridazin-3-amine highlighting functional utility.
Synthetic Workflows & Experimental Protocols
The palladium-catalyzed cross-coupling of halopyridazines is a robust method for late-stage diversification. Notably, the use of primary amine-bearing halopyridazines can often proceed without the need for protecting groups when appropriate catalyst systems are employed, streamlining the synthetic workflow[5].
Protocol: Suzuki-Miyaura Cross-Coupling at the C6 Position
Objective: To install an aryl or heteroaryl group at the C6 position, displacing the chloride to build extended molecular architectures.
Causality & Rationale: The C6-chloride is highly activated by the adjacent N1 nitrogen. A bidentate palladium catalyst, such as Pd(dppf)Cl₂, is selected to prevent catalyst poisoning by the basic nitrogens of the pyridazine core and the primary amine. The biphasic Dioxane/Water system ensures the solubility of both the organic scaffold and the inorganic base required for boronic acid activation.
Step-by-Step Methodology:
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Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge 6-Chloro-4-isopropoxypyridazin-3-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the catalyst Pd(dppf)Cl₂ (0.05 equiv).
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Solvent & Base Addition: Add a pre-mixed solvent system of 1,4-dioxane and 2M aqueous K₂CO₃ (in a 4:1 v/v ratio). Note: The aqueous base is strictly necessary to activate the boronic acid via the formation of a reactive boronate complex, which facilitates the transmetalation step.
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Degassing (Critical Step): Subject the mixture to three consecutive freeze-pump-thaw cycles, or bubble with ultra-pure N₂ for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the irreversible degradation of the Pd(0) active species.
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Reaction Execution: Seal the flask and heat the mixture to 90 °C under an N₂ atmosphere for 12 hours. Monitor the conversion via LC-MS to ensure the disappearance of the starting material mass (m/z [M+H]+ = 188.1).
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Self-Validating Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and partition with water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Validation: The use of EtOAc selectively extracts the functionalized pyridazine while leaving inorganic salts and polar boronic acid byproducts in the aqueous phase.
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Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Dichloromethane (DCM) to Methanol (MeOH) (typically 0–5% MeOH) to isolate the pure 6-aryl-4-isopropoxypyridazin-3-amine product.
Self-validating experimental workflow for Suzuki-Miyaura cross-coupling at the C6 position.
Protocol: Buchwald-Hartwig Amination (Alternative C6 Functionalization)
For targets requiring an extended hydrogen-bond network or increased flexibility, replacing the C6-chloro group with an amine is highly desirable.
Causality & Rationale: While SNAr can be forced under high heat, Buchwald-Hartwig conditions offer milder temperatures and broader substrate scope (especially for anilines or sterically hindered secondary amines). The use of a bulky, electron-rich ligand like XPhos or BrettPhos is required to facilitate the reductive elimination step and prevent competitive binding from the substrate's own 3-amine group.
Step-by-Step Methodology:
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Charge 6-Chloro-4-isopropoxypyridazin-3-amine (1.0 equiv), the target amine (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (NaOtBu, 2.0 equiv) into a sealed tube.
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Add anhydrous toluene, degas via N₂ bubbling for 10 minutes.
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Heat at 100 °C for 8–10 hours.
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Filter the crude mixture through a pad of Celite to remove the palladium black and inorganic salts, washing with EtOAc.
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Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to yield the corresponding 6-amino substituted derivative.
Conclusion
6-Chloro-4-isopropoxypyridazin-3-amine represents a masterclass in scaffold design for medicinal chemistry. By combining a rigid, biologically active core with orthogonal synthetic handles, it allows researchers to rapidly navigate chemical space. Whether employed as a hinge-binding anchor in kinase inhibitor discovery or as a modular hub for complex heterocycle synthesis, mastering the reactivity of this compound is a critical asset for any drug development program.
References
- Bidepharm. "CAS:1395034-49-7, 3-Pyridazinamine, 6-chloro-4-(1-methylethoxy)- Properties and Quality Control." Bidepharm Catalog.
- Wermuth, C. G., et al. "Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA." Organic Letters - ACS Publications, 2018.
- Thompson, A. E., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines." The Journal of Organic Chemistry, 2004.
- Qian, K. C., et al. "Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity." Cancer Research - AACR Journals, 2007.
- Belaroussi, R., et al. "Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation." PMC - National Institutes of Health, 2017.
(Note: Image is a representative structure based on the chemical name.)